molecular formula C13H19F2N3O4 B7112525 tert-butyl N-[2,2-difluoro-1-(3-oxopiperazine-1-carbonyl)cyclopropyl]carbamate

tert-butyl N-[2,2-difluoro-1-(3-oxopiperazine-1-carbonyl)cyclopropyl]carbamate

Cat. No.: B7112525
M. Wt: 319.30 g/mol
InChI Key: YKJMNLYJRUJFPI-UHFFFAOYSA-N
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Description

tert-Butyl N-[2,2-difluoro-1-(3-oxopiperazine-1-carbonyl)cyclopropyl]carbamate is a complex organic compound that features a tert-butyl group, a difluorocyclopropyl moiety, and a piperazine ring

Properties

IUPAC Name

tert-butyl N-[2,2-difluoro-1-(3-oxopiperazine-1-carbonyl)cyclopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F2N3O4/c1-11(2,3)22-10(21)17-12(7-13(12,14)15)9(20)18-5-4-16-8(19)6-18/h4-7H2,1-3H3,(H,16,19)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJMNLYJRUJFPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1(F)F)C(=O)N2CCNC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2,2-difluoro-1-(3-oxopiperazine-1-carbonyl)cyclopropyl]carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the difluorocyclopropyl moiety, the introduction of the piperazine ring, and the final coupling with the tert-butyl carbamate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2,2-difluoro-1-(3-oxopiperazine-1-carbonyl)cyclopropyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with modified functional groups.

Scientific Research Applications

tert-Butyl N-[2,2-difluoro-1-(3-oxopiperazine-1-carbonyl)cyclopropyl]carbamate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be employed in the study of biological pathways and mechanisms, particularly those involving piperazine derivatives.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[2,2-difluoro-1-(3-oxopiperazine-1-carbonyl)cyclopropyl]carbamate involves its interaction with specific molecular targets and pathways. The difluorocyclopropyl moiety and piperazine ring play crucial roles in its binding affinity and activity. The compound may act by inhibiting or modulating the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and difluorocyclopropyl-containing molecules. Examples include:

  • tert-Butyl 3-oxopiperazine-1-carboxylate
  • 2,2-Difluorocyclopropylamine derivatives

Uniqueness

tert-Butyl N-[2,2-difluoro-1-(3-oxopiperazine-1-carbonyl)cyclopropyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile applications and make it a valuable compound for research and development.

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